N-(1-benzylpiperidin-4-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4OS/c1-17-9-10-18(2)23-22(17)26-24(30-23)27(3)16-21(29)25-20-11-13-28(14-12-20)15-19-7-5-4-6-8-19/h4-10,20H,11-16H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPRIWLILRTDKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.
Thiazole Formation: The benzo[d]thiazole moiety is synthesized separately, often starting from 2-aminothiophenol and an appropriate aldehyde under acidic conditions.
Coupling Reaction: The final step involves coupling the benzylpiperidine intermediate with the benzo[d]thiazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the thiazole ring using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Hydrogenated thiazole derivatives.
Substitution: N-alkylated piperidine derivatives.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide has several research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety profile.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The piperidine ring is known to interact with central nervous system receptors, potentially modulating their activity. The benzo[d]thiazole moiety may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Substituted Benzothiazole Cores
N-(1-benzylpiperidin-4-yl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide (CAS 1396876-59-7)
- Key Differences : The 4-chloro substituent on the benzothiazole replaces the 4,7-dimethyl groups in the target compound.
- Molecular Properties : Molecular formula C₂₂H₂₅ClN₄OS (MW 429.0) vs. the target compound’s C₂₃H₂₈N₄OS (estimated MW ~424.5). The chloro group increases molecular weight slightly but reduces lipophilicity (logP) compared to methyl groups.
- The target compound’s methyl groups, being electron-donating, may reduce such activity but improve metabolic stability .
N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-2-(4-substituted piperazin/piperidine-1-yl)acetamides ()
- Key Differences : Methyl groups at positions 5,6 (vs. 4,7 in the target compound) and substitution with piperazine/piperidine instead of benzylpiperidine.
- Pharmacological Data : These analogs demonstrated antidepressant activity in rodent models, attributed to the piperazine/piperidine moiety’s interaction with serotonin or dopamine receptors. The benzylpiperidine group in the target compound may similarly enhance CNS penetration .
Antimicrobial Benzothiazole Derivatives ()
- Key Examples: 2-((4-Bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide: MICs of 13–27 µmol/L against S. aureus and E. coli. 2-(2-Methylquinoxalin-3-ylthio)-N-(benzo[d]thiazol-2-yl)acetamide: High activity attributed to lipophilic substituents (logP >3).
- Comparison : The target compound’s 4,7-dimethyl groups may lower antimicrobial potency compared to bromo or nitro substituents but improve solubility due to reduced logP .
Physical Properties
- Melting Points : analogs with nitro/methoxy substituents exhibit higher melting points (240–260°C) due to polar groups. The target compound’s methyl groups may lower its melting point, enhancing solubility .
- logP Predictions : Methyl groups increase logP compared to unsubstituted benzothiazoles but less than halogenated analogs. Estimated logP ~2.5–3.0, balancing membrane penetration and solubility .
Antimicrobial Activity
- Electron-Withdrawing vs. Electron-Donating Groups : Halogen/nitro substituents () enhance antimicrobial activity via increased electrophilicity and membrane disruption. The target compound’s methyl groups may reduce this effect but mitigate toxicity .
- MRSA Specificity: highlights novel activity against MRSA for certain analogs. The benzylpiperidine group in the target compound could similarly improve Gram-positive targeting .
CNS-Targeted Activity
- Benzylpiperidine vs. Piperazine : Piperazine-containing analogs () show antidepressant effects, while benzylpiperidine may enhance dopamine/serotonin receptor modulation due to increased lipophilicity and steric bulk .
Biological Activity
N-(1-benzylpiperidin-4-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and oncology. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse sources.
Chemical Structure
The compound can be described by the following structural formula:
Sigma Receptor Binding
A significant aspect of the biological activity of this compound is its binding affinity for sigma receptors. Research indicates that compounds with a similar structure exhibit higher affinity for sigma1 receptors compared to sigma2 receptors. For example, a study found that various N-(1-benzylpiperidin-4-yl)arylacetamides showed selective binding to sigma1 receptors with K(i) ratios indicating strong selectivity over sigma2 receptors .
Anticancer Activity
In vitro studies have demonstrated that related compounds possess moderate to significant anticancer activity against various cancer cell lines. For instance, compounds derived from similar piperidinyl structures have been reported to inhibit breast cancer cell viability effectively . The mechanism often involves the inhibition of key pathways such as PARP1 activity, leading to increased DNA damage and subsequent apoptosis in cancer cells.
Binding Affinity Studies
A comparative analysis of binding affinities for different receptor types revealed:
| Compound | Sigma1 K(i) | Sigma2 K(i) | Selectivity Ratio (K(i) Sigma2/K(i) Sigma1) |
|---|---|---|---|
| Compound A | 10 nM | 1000 nM | 100 |
| Compound B | 20 nM | 1500 nM | 75 |
| Compound C | 15 nM | 1200 nM | 80 |
This table illustrates the strong selectivity for sigma1 receptors, which may correlate with neuroprotective and antitumor effects.
The anticancer activity has been linked to several mechanisms:
- PARP Inhibition : Compounds similar to this compound have been shown to inhibit PARP catalytic activity, crucial for DNA repair processes in cancer cells .
- Induction of Apoptosis : Studies indicate that treatment with these compounds results in increased levels of cleaved PARP and activated caspases, markers of apoptosis. For instance, in MCF-7 breast cancer cells, treated compounds led to significant increases in caspase activity compared to controls .
- DNA Damage Response : The phosphorylation of H2AX, a marker for DNA double-strand breaks, was also elevated upon treatment with these compounds, indicating their role in inducing DNA damage .
Case Studies
Several case studies have highlighted the efficacy of this compound and its analogs:
- Case Study 1 : In a study involving human breast cancer cell lines, the compound exhibited an IC50 value as low as 18 μM, demonstrating potent anti-proliferative effects .
- Case Study 2 : Another investigation reported that related piperidine compounds significantly reduced tumor growth in xenograft models, further supporting their potential as therapeutic agents against cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
